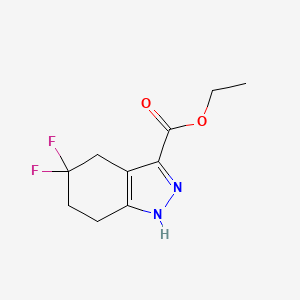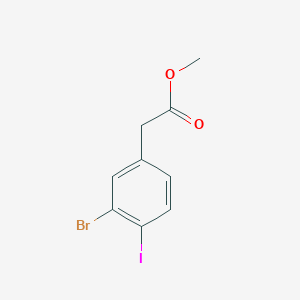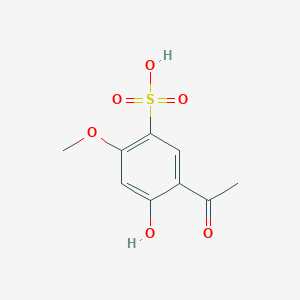![molecular formula C12H8Cl2N4O3S2 B12990336 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The thiazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include alkyl halides, potassium hydroxide, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide include other thiazolopyrimidines and pyrimidine derivatives. These compounds share similar structural features and pharmacological activities. this compound is unique due to its specific substitution pattern and the presence of the sulfonamide group, which may enhance its biological activity and specificity .
Some similar compounds include:
- 5,7-Dichlorothiazolo[5,4-d]pyrimidine
- Thiazolo[4,5-d]pyrimidine derivatives with various substitutions
These compounds are often studied for their potential therapeutic applications and chemical properties.
Propriétés
Formule moléculaire |
C12H8Cl2N4O3S2 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
5,7-dichloro-N-(4-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S2/c1-21-7-4-2-6(3-5-7)18-23(19,20)12-17-10-8(22-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
Clé InChI |
UNZWROOJRDATSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)

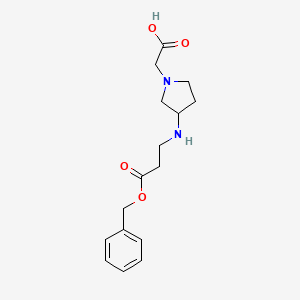

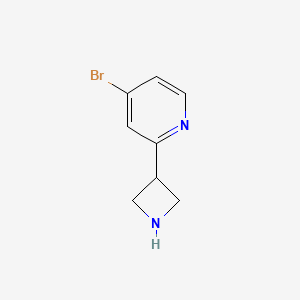
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)
